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Introduction
(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a chiral heterocyclic building

block of significant interest in modern medicinal chemistry and organic synthesis. Its unique

structure, featuring a piperidine core, a reactive bromomethyl group, and a tert-

butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for constructing

complex molecular architectures. The specific (R)-stereochemistry is often crucial for achieving

desired pharmacological activity and selectivity in drug candidates. This guide provides a

comprehensive overview of its chemical properties, reactivity, synthesis, and applications,

tailored for researchers and professionals in drug development.

Core Chemical Identity and Physicochemical
Properties
Understanding the fundamental properties of a reagent is the cornerstone of its effective

application in research and development. This section outlines the key identifiers and physical

characteristics of (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate.
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Structure and Identifiers
The molecule consists of a piperidine ring protected at the nitrogen atom with a Boc group. The

chiral center is at the 3-position, which bears a bromomethyl substituent. This substituent is the

primary site of reactivity.

// Define nodes for atoms N1 [label="N", pos="0,0!"]; C_Boc [label="C", pos="-1.2,-0.5!"];

O_Boc1 [label="=O", pos="-1.8,-1.2!"]; O_Boc2 [label="O", pos="-1.8,0.3!"]; C_tert [label="C",

pos="-2.8,0.8!"]; C_tert1 [label="CH₃", pos="-3.8,0.2!"]; C_tert2 [label="CH₃", pos="-2.8,1.8!"];

C_tert3 [label="CH₃", pos="-3.5,1.2!"];

C2 [label="CH₂", pos="1.2,0.5!"]; C3 [label="CH", pos="1.5,-0.8!"]; C4 [label="CH₂",

pos="0.5,-1.8!"]; C5 [label="CH₂", pos="-0.8,-1.5!"]; C6 [label="CH₂", pos="-1.2,0.3!"]; // Re-

positioning for clarity

C_methyl [label="CH₂", pos="2.8,-1.2!"]; Br [label="Br", pos="3.8,-0.5!"]; H_chiral [label="(R)",

style=filled, fillcolor="#F1F3F4", pos="1.8, -1.5!"];

// Define bonds edge [len=1.0]; N1 -- C_Boc; C_Boc -- O_Boc1; C_Boc -- O_Boc2; O_Boc2 --

C_tert; C_tert -- C_tert1; C_tert -- C_tert2; C_tert -- C_tert3;

N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; // Completing the ring C3 -- C_methyl;

C_methyl -- Br; } dend

Figure 1: Chemical structure of (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate.

Table 1: Chemical Identifiers
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Identifier Value Source

IUPAC Name

tert-butyl (3R)-3-
(bromomethyl)piperidine-
1-carboxylate

N/A

CAS Number 170098-93-0 N/A

Molecular Formula C₁₁H₂₀BrNO₂ [1]

Molecular Weight 278.19 g/mol [1]

InChI Key
RROJDRJBBIDJIZ-

SCSAIBSYSA-N
N/A

| SMILES | C--INVALID-LINK--Br | N/A |

Physicochemical Data
The physical properties dictate the necessary conditions for handling, storage, and reaction

setup.

Table 2: Physicochemical Properties

Property Value Source

Appearance
Off-white to light yellow
solid/powder

[1]

Melting Point 46.0 to 50.0 °C

Boiling Point 318.3 ± 15.0 °C (Predicted) [1]

Density 1.270 ± 0.06 g/cm³ (Predicted) [1]

| Storage | 2-8°C, sealed in a dry place |[1][2] |

Reactivity Profile and Mechanistic Insights
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The synthetic utility of this compound is governed by the interplay between the electrophilic

bromomethyl group and the sterically demanding Boc-protecting group.

The Electrophilic Center: The Bromomethyl Group
The primary locus of reactivity is the carbon atom bonded to the bromine. Bromine is an

excellent leaving group, making the bromomethyl moiety highly susceptible to nucleophilic

attack. This functionality is ideal for bimolecular nucleophilic substitution (Sₙ2) reactions.

Causality: The electron-withdrawing nature of the bromine atom polarizes the C-Br bond,

rendering the carbon atom electron-deficient and thus, a prime target for nucleophiles. The

primary nature of this carbon minimizes steric hindrance, further favoring an Sₙ2 pathway

over Sₙ1, which would be disfavored due to the instability of a primary carbocation.

The Guardian: The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group serves two critical functions:

Deactivation of the Piperidine Nitrogen: It converts the basic and nucleophilic secondary

amine of the piperidine ring into a non-nucleophilic carbamate. This prevents self-reaction or

unwanted side reactions where the piperidine nitrogen could act as a nucleophile.

Solubility Enhancement: The bulky and lipophilic tert-butyl group increases the compound's

solubility in common organic solvents, facilitating its use in a wide range of reaction media.

The Boc group is stable under a variety of conditions but can be readily removed under acidic

conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free amine for

subsequent functionalization.

Click to download full resolution via product page

Key Applications in Drug Discovery and Synthesis
This chiral building block is a valuable precursor for synthesizing a range of biologically active

molecules. Its incorporation introduces a defined stereocenter and a piperidine scaffold, a

common motif in many approved drugs due to its favorable pharmacokinetic properties.
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Synthesis of Enzyme Inhibitors: Derivatives have been investigated as selective inhibitors for

enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which

are implicated in pain and neuroinflammation.[3] The piperidine ring acts as a scaffold to

correctly orient pharmacophoric elements within the enzyme's active site.

Construction of Heterocyclic Systems: It serves as an essential intermediate for creating

more complex heterocyclic compounds through alkylation of other nitrogen, oxygen, or

sulfur-containing rings.[4]

Scaffold for CNS-Active Agents: The piperidine moiety is a well-established scaffold in drugs

targeting the central nervous system (CNS). This reagent provides a chiral entry point for

developing novel CNS drug candidates.[3]

Experimental Protocols: A Self-Validating System
The following protocols are presented to be self-validating, meaning that successful execution

relies on understanding the causality behind each step.

Representative Synthesis
The synthesis of (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate typically starts from

a commercially available chiral precursor, such as (R)-piperidin-3-ylmethanol.

Protocol 1: Synthesis via Bromination of the Corresponding Alcohol

Step 1: Boc Protection of (R)-Piperidin-3-ylmethanol.

Procedure: Dissolve (R)-piperidin-3-ylmethanol (1.0 eq) in a suitable solvent like

dichloromethane (DCM) or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O,

1.1 eq) and a base such as triethylamine (TEA, 1.2 eq). Stir at room temperature for 4-6

hours.

Causality: The Boc₂O is the electrophilic source of the Boc group. The base is required to

neutralize the acid byproduct and to deprotonate the starting amine, increasing its

nucleophilicity.
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Validation: Monitor reaction completion by Thin Layer Chromatography (TLC). The

product, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, will have a higher Rf

value than the starting material.

Step 2: Bromination of the Alcohol.

Procedure: Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous DCM under an inert

atmosphere (N₂ or Ar) and cool to 0°C. Add triphenylphosphine (PPh₃, 1.2 eq) followed by

slow, portion-wise addition of carbon tetrabromide (CBr₄, 1.2 eq). Allow the reaction to

warm to room temperature and stir for 12-16 hours.

Causality: This is an Appel reaction. The PPh₃ and CBr₄ react in situ to form a

phosphonium bromide species, which activates the primary alcohol. The bromide ion then

displaces the activated hydroxyl group via an Sₙ2 reaction to yield the desired product.

Cooling to 0°C controls the initial exothermic reaction.

Validation: Monitor by TLC or LC-MS. The final product is less polar than the starting

alcohol. Purify via flash column chromatography on silica gel. Characterize the final

product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and

purity.

Example Application: N-Alkylation of an Indole
This protocol demonstrates the use of the title compound as an alkylating agent.

Protocol 2: Synthesis of (R)-tert-butyl 3-((1H-indol-1-yl)methyl)piperidine-1-carboxylate

Step 1: Deprotonation of Indole.

Procedure: Dissolve indole (1.0 eq) in anhydrous dimethylformamide (DMF). Add a strong

base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C.

Stir for 30 minutes at this temperature.

Causality: NaH is a non-nucleophilic strong base that irreversibly deprotonates the indole

nitrogen to form the highly nucleophilic indolide anion.

Validation: Evolution of hydrogen gas will be observed. The solution should become

homogeneous.
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Step 2: Alkylation.

Procedure: To the solution from Step 1, add a solution of (R)-tert-butyl 3-
(bromomethyl)piperidine-1-carboxylate (1.05 eq) in DMF dropwise at 0°C. Allow the

reaction to warm to room temperature and stir for 8-12 hours.

Causality: The indolide anion acts as the nucleophile, attacking the electrophilic

bromomethyl carbon in an Sₙ2 fashion, displacing the bromide ion.

Validation: Quench the reaction carefully by adding saturated aqueous ammonium chloride

solution. Extract the product with an organic solvent like ethyl acetate. Purify by column

chromatography and confirm the structure by spectroscopic methods.

Safety and Handling
Proper handling is essential due to the compound's reactivity and potential hazards.

Table 3: GHS Hazard Information

Hazard Class Code Description Source

Acute Toxicity, Oral H302
Harmful if
swallowed

[5]

Skin

Corrosion/Irritation
H315 Causes skin irritation [5]

Serious Eye

Damage/Irritation
H319

Causes serious eye

irritation
[5]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[6][7] |
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Precautions for Safe Handling:
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Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

[6]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles,

and a lab coat.[6]

Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands

thoroughly after handling.[6][8]

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[6]

First Aid (IF SWALLOWED): Rinse mouth. Immediately call a POISON CENTER or doctor.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1520501#r-tert-butyl-3-bromomethyl-piperidine-1-
carboxylate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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